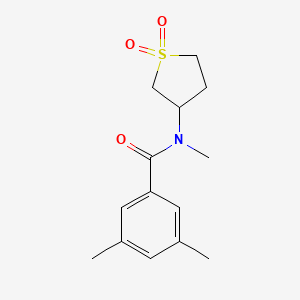

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” is a chemical compound . It has a molecular formula of C5H9NO3S-2 and a molecular weight of 163.19486 .

Synthesis Analysis

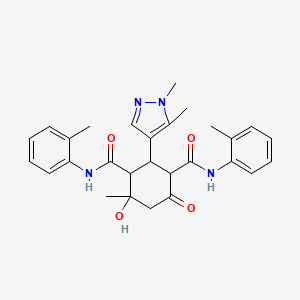

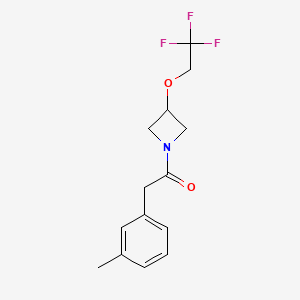

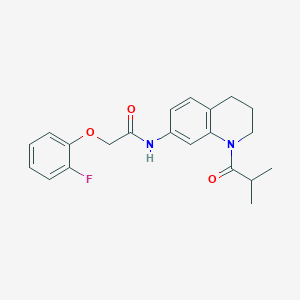

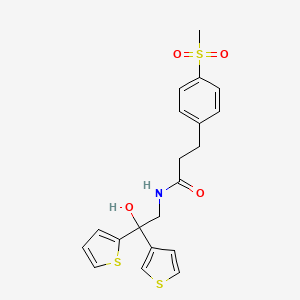

A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized as part of a study . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is 163.19486 g/mol .Chemical Reactions Analysis

The researchers in the study identified a new ether-based scaffold and paired this with a novel sulfone-based head group to afford a new class of GIRK1/2 activators. Chemical optimization improved potency, human liver microsome stability, and brain penetration in rat (K p) .Physical And Chemical Properties Analysis

The molecular weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is 163.19486 g/mol .Wissenschaftliche Forschungsanwendungen

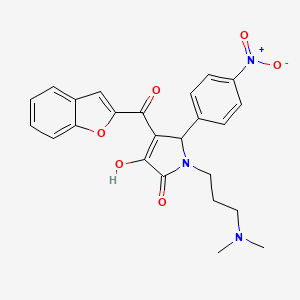

Tumor Imaging and Diagnosis

Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 : A study highlighted the use of a radiolabeled compound similar in structure to "N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide" for PET imaging to evaluate tumor proliferation. This agent demonstrated promise in assessing the proliferative status of solid tumors, showing significant correlation with tumor markers like Ki-67. The research indicated its potential for clinical trials in imaging cancer proliferation (Dehdashti et al., 2013).

Environmental and Health Impact Studies

Human Urinary Excretion of Non-persistent Environmental Chemicals : Another study focused on the excretion patterns of various industrial chemicals, including phthalates and parabens, which share common usage patterns with the target compound in consumer products. This research provides insights into human exposure levels and potential health implications, laying groundwork for examining similar compounds (Frederiksen et al., 2014).

Endocrine Disruption and Toxicity Evaluation

Systemic Uptake and Hormonal Impact Studies : Investigations into the systemic absorption and impact on endocrine function of chemically related compounds (e.g., diethyl phthalate, dibutyl phthalate, butyl paraben) following topical application revealed their potential to influence hormone levels. Such studies are crucial for understanding the broader implications of exposure to synthetic compounds on human health, offering a basis for evaluating the effects of "this compound" and similar substances (Janjua et al., 2007).

Firefighter Exposure to Toxic Compounds

Exposure in Occupational Settings : Research into the exposure of firefighters to a range of toxic compounds, including dioxins and furans, provides an example of occupational risk assessment related to hazardous substances. This study emphasizes the need for monitoring and managing exposure to potentially harmful compounds in high-risk professions, relevant for compounds with unknown or emerging health impacts (Shaw et al., 2013).

Wirkmechanismus

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .

Biochemical Pathways

The activation of GIRK channels affects the potassium ion flow across the cell membrane, which is a crucial aspect of cellular excitability . This can have downstream effects on various physiological processes, including heart rate regulation and neurotransmission .

Result of Action

The activation of GIRK channels by this compound can lead to changes in cellular excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .

Zukünftige Richtungen

The discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as GIRK1/2 potassium channel activators opens up new possibilities for research . These compounds could potentially be used in the treatment of conditions like pain perception, epilepsy, reward/addiction, and anxiety .

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-10-6-11(2)8-12(7-10)14(16)15(3)13-4-5-19(17,18)9-13/h6-8,13H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIZWRQNAUWZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-Dimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2469740.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2469746.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469748.png)

![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)

![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2469762.png)